4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Description
This compound, with the CAS Number 723332-63-6, is a chemical with a molecular weight of 361.85 . Its IUPAC name is 4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClN3O2S/c1-11-3-4-12(9-15(11)18)21-16(19-20-17(21)24)10-23-14-7-5-13(22-2)6-8-14/h3-9H,10H2,1-2H3,(H,20,24) . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-triazole derivatives are synthesized through various chemical reactions, offering a versatile platform for creating compounds with a wide range of properties. For example, Mansueto et al. (2014) demonstrated an efficient regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, highlighting the role of electron-donating groups and metalation in synthesizing triazole derivatives. This method provides a pathway for synthesizing compounds with specific functional groups, potentially including derivatives like the one you're interested in (Rosmara Mansueto et al., 2014).
Molecular Stabilities and Docking Studies
The stability and binding affinities of 1,2,4-triazole derivatives are crucial for their potential biomedical applications. Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, demonstrating their potential as EGFR inhibitors with significant anti-cancer properties. This suggests that similar triazole compounds might exhibit valuable biological activities, including anti-cancer effects (A. Karayel, 2021).
Corrosion Inhibition
Triazole derivatives have shown potential as corrosion inhibitors, a critical application in materials science. Yadav et al. (2013) explored benzimidazole derivatives of 1,2,4-triazole as inhibitors for mild steel corrosion, demonstrating the compound's efficiency increases with concentration. Such findings indicate that structurally related compounds, including the one of interest, may serve as effective corrosion inhibitors in acidic environments (M. Yadav et al., 2013).
Lipase and α-Glucosidase Inhibition
In the pharmaceutical and biochemical research fields, certain 1,2,4-triazole derivatives have been investigated for their enzyme inhibition properties. Bekircan et al. (2015) studied novel heterocyclic compounds derived from 1,2,4-triazole for their lipase and α-glucosidase inhibition, indicating potential applications in treating diseases related to these enzymes. This suggests the possibility of similar compounds, including the one you're interested in, being useful in medical research and drug development (O. Bekircan et al., 2015).
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-3-4-12(9-15(11)18)21-16(19-20-17(21)24)10-23-14-7-5-13(22-2)6-8-14/h3-9H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNJUIGWOXEGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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